molecular formula C18H14ClNO2 B11096773 2-(3-chlorophenoxy)-N-(naphthalen-1-yl)acetamide

2-(3-chlorophenoxy)-N-(naphthalen-1-yl)acetamide

Cat. No.: B11096773
M. Wt: 311.8 g/mol
InChI Key: DMGJFUIUIPWHPZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-N-(1-naphthyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a naphthyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(1-naphthyl)acetamide typically involves the reaction of 3-chlorophenol with 1-naphthylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Acetic acid or a similar solvent

    Catalyst: Acid catalyst such as sulfuric acid

Industrial Production Methods

In an industrial setting, the production of 2-(3-chlorophenoxy)-N-(1-naphthyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N-(1-naphthyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-N-(1-naphthyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(1-naphthyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-(1-naphthyl)acetamide
  • 2-(3-Bromophenoxy)-N-(1-naphthyl)acetamide
  • 2-(3-Chlorophenoxy)-N-(2-naphthyl)acetamide

Uniqueness

2-(3-Chlorophenoxy)-N-(1-naphthyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-chlorophenoxy group and the 1-naphthyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H14ClNO2/c19-14-7-4-8-15(11-14)22-12-18(21)20-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,20,21)

InChI Key

DMGJFUIUIPWHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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